Cas no 1017488-33-3 (1-(2,5-Dichlorobenzyl)-1H-pyrazol-3-amine)

1-(2,5-Dichlorobenzyl)-1H-pyrazol-3-amine is a pyrazole derivative characterized by its dichlorobenzyl substitution, which enhances its stability and reactivity in synthetic applications. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural features, including the amine functional group, facilitate further derivatization, enabling the creation of more complex molecules. The dichlorobenzyl moiety contributes to improved lipophilicity, which can be advantageous in drug design for enhanced bioavailability. The compound's well-defined chemical properties make it a reliable choice for researchers seeking precise and reproducible results in heterocyclic chemistry.
1-(2,5-Dichlorobenzyl)-1H-pyrazol-3-amine structure
1017488-33-3 structure
Product Name:1-(2,5-Dichlorobenzyl)-1H-pyrazol-3-amine
CAS No:1017488-33-3
MF:C10H9Cl2N3
MW:242.104559659958
CID:2111183
Update Time:2025-10-22

1-(2,5-Dichlorobenzyl)-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(2,5-dichlorobenzyl)-1H-pyrazol-3-amine
    • 1-(2,5-Dichlorobenzyl)-1H-pyrazol-3-amine
    • Inchi: 1S/C10H9Cl2N3/c11-8-1-2-9(12)7(5-8)6-15-4-3-10(13)14-15/h1-5H,6H2,(H2,13,14)
    • InChI Key: IHHUDZIMFWRBBL-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1CN1C=CC(N)=N1)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 215
  • Topological Polar Surface Area: 43.8

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Additional information on 1-(2,5-Dichlorobenzyl)-1H-pyrazol-3-amine

Comprehensive Overview of 1-(2,5-Dichlorobenzyl)-1H-pyrazol-3-amine (CAS No. 1017488-33-3)

1-(2,5-Dichlorobenzyl)-1H-pyrazol-3-amine (CAS No. 1017488-33-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, featuring a pyrazole core substituted with a 2,5-dichlorobenzyl group and an amine functionality, exhibits unique chemical properties that make it valuable for various applications. Researchers are particularly interested in its potential as a building block for drug discovery and crop protection agents, aligning with current trends in sustainable agriculture and precision medicine.

The molecular structure of 1-(2,5-Dichlorobenzyl)-1H-pyrazol-3-amine contributes to its versatility in chemical synthesis. The dichlorobenzyl moiety enhances the compound's lipophilicity, while the pyrazole-3-amine group provides an excellent site for further derivatization. This combination makes it particularly useful in the development of small molecule inhibitors and biologically active compounds, addressing the growing demand for novel therapeutic agents in the pharmaceutical industry.

Recent studies have explored the potential of 1-(2,5-Dichlorobenzyl)-1H-pyrazol-3-amine in medicinal chemistry, with particular focus on its role in creating kinase inhibitors. The compound's ability to interact with various enzyme targets has positioned it as a promising scaffold for developing treatments for inflammatory diseases and certain types of cancer. These applications resonate with current healthcare priorities and the increasing need for targeted therapies with reduced side effects.

In the agrochemical sector, 1-(2,5-Dichlorobenzyl)-1H-pyrazol-3-amine has shown potential as an intermediate for crop protection products. Its structural features make it suitable for developing new generations of pesticides and herbicides that are more environmentally friendly and specific in their action. This aligns with the global shift toward sustainable agriculture practices and the reduction of broad-spectrum chemical usage.

The synthesis of 1-(2,5-Dichlorobenzyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high purity and yield. Modern green chemistry approaches are being applied to its production, minimizing waste and energy consumption. These advancements cater to the growing demand for eco-friendly synthesis methods in the chemical industry.

Quality control for 1-(2,5-Dichlorobenzyl)-1H-pyrazol-3-amine involves advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements for pharmaceutical and agrochemical applications. The analytical data also provides valuable information for researchers working on structure-activity relationship studies.

Market trends indicate growing interest in 1-(2,5-Dichlorobenzyl)-1H-pyrazol-3-amine as a research chemical, particularly among organizations focused on drug discovery and agrochemical innovation. The compound's unique properties make it valuable for both academic research and industrial applications, with patent activity suggesting its potential in various proprietary formulations.

Storage and handling of 1-(2,5-Dichlorobenzyl)-1H-pyrazol-3-amine require standard laboratory precautions. The compound should be kept in a cool, dry place, protected from light and moisture to maintain stability. These handling procedures are consistent with best practices for organic intermediates and align with laboratory safety protocols.

Future research directions for 1-(2,5-Dichlorobenzyl)-1H-pyrazol-3-amine may explore its potential in material science applications, particularly in the development of specialty polymers and functional materials. The compound's structural features could contribute to novel materials with specific electronic or mechanical properties, expanding its utility beyond traditional chemical applications.

In conclusion, 1-(2,5-Dichlorobenzyl)-1H-pyrazol-3-amine (CAS No. 1017488-33-3) represents an important chemical intermediate with diverse applications in pharmaceutical and agrochemical research. Its unique structural characteristics and versatile reactivity make it a valuable tool for scientists developing next-generation therapeutic agents and crop protection solutions. As research continues, this compound is likely to play an increasingly significant role in addressing current challenges in healthcare and agriculture.

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